molecular formula C4HCl2NO2S B3263289 Thiophene, 2,5-dichloro-3-nitro- CAS No. 37105-12-7

Thiophene, 2,5-dichloro-3-nitro-

Cat. No.: B3263289
CAS No.: 37105-12-7
M. Wt: 198.03 g/mol
InChI Key: BFQBMQKCYWOSEN-UHFFFAOYSA-N
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Description

Thiophene derivatives are pivotal in organic chemistry due to their aromatic stability, electronic properties, and versatility in applications ranging from pharmaceuticals to organic electronics . The compound 2,5-dichloro-3-nitrothiophene features two chlorine atoms at the 2- and 5-positions and a nitro group at the 3-position. Chlorine and nitro substituents are electron-withdrawing, significantly altering the electronic structure of the thiophene ring. This configuration enhances electrophilic substitution selectivity and reactivity, making it a valuable intermediate for synthesizing bioactive molecules or electronic materials .

Properties

IUPAC Name

2,5-dichloro-3-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQBMQKCYWOSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306953
Record name 2,5-Dichloro-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37105-12-7
Record name 2,5-Dichloro-3-nitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37105-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,5-dichloro-3-nitro- typically involves the nitration of 2,5-dichlorothiophene. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to avoid over-nitration and decomposition . The reaction is usually carried out at low temperatures to ensure selectivity and high yield.

Industrial Production Methods

Industrial production of thiophene, 2,5-dichloro-3-nitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity. The process involves careful handling of reagents and control of reaction parameters to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-dichloro-3-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Reduction: Formation of 2,5-dichloro-3-aminothiophene.

    Oxidation: Formation of thiophene-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Thiophene, 2,5-dichloro-3-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2,5-dichloro-3-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The sulfur atom in the thiophene ring can also engage in interactions with metal ions and other biomolecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

2,5-Dichloro-3-(chloromethyl)thiophene (CAS 10095-91-7)

  • Substituents : 2,5-Cl; 3-CH2Cl.
  • Molecular Weight : ~211.53 g/mol (calculated).
  • Reactivity : The chloromethyl group enables nucleophilic substitutions (e.g., SN2 reactions), facilitating functionalization. This contrasts with the nitro group in the target compound, which directs electrophilic substitutions to specific positions .
  • Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals .

Tetrachlorothiophene (CAS 6012-97-1)

  • Substituents : 2,3,4,5-Cl.
  • Molecular Weight : 221.92 g/mol.
  • Reactivity: Steric hindrance from four chlorine atoms reduces reactivity compared to mono- or di-substituted thiophenes.
  • Applications : Historically used as a fumigant (e.g., "Penphene") due to high halogen content .

Nitro-Substituted Dihydrothiophene-1,1-Dioxides

  • Substituents : Nitro and aryl groups on a saturated thiophene ring.
  • Reactivity : Nitro groups participate in nucleophilic aromatic substitution (e.g., with azides or thiols), as seen in . This contrasts with the unsaturated thiophene ring in the target compound, where resonance effects dominate .

2-(4-Methylphenylimino)-Substituted Thiophene

  • Substituents : Imine and carboxamide groups.
  • Reactivity : Bioactive properties (antimicrobial, antifungal) due to electron-rich regions and hydrogen-bonding capabilities .

Data Tables

Table 1: Structural and Physical Comparison

Compound Substituents CAS Molecular Weight (g/mol) Boiling Point (°C)
2,5-Dichloro-3-nitrothiophene 2,5-Cl; 3-NO2 - 201.05 (calculated) -
2,5-Dichloro-3-(chloromethyl)thiophene 2,5-Cl; 3-CH2Cl 10095-91-7 211.53 -
Tetrachlorothiophene 2,3,4,5-Cl 6012-97-1 221.92 -

Notes

  • Limitations : Exact CAS, boiling points, and synthetic yields are unavailable in the provided sources.
  • Contradictions : Tetrachlorothiophene’s fumigant use contrasts with nitro-thiophenes’ pharmaceutical roles, highlighting substituent-dependent applications .

Biological Activity

Thiophene, 2,5-dichloro-3-nitro- is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article compiles data from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

Thiophene, 2,5-dichloro-3-nitro- possesses a unique structure that facilitates its interaction with biological targets. The compound features a thiophene ring with two chlorine atoms and a nitro group, which can be involved in several chemical reactions:

  • Substitution Reactions : The chlorine atoms can be replaced by other substituents through nucleophilic substitution.
  • Reduction Reactions : The nitro group can be reduced to form an amino group.
  • Oxidation Reactions : The thiophene ring can undergo oxidation under strong oxidizing conditions.

The mechanism of action involves the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to generate reactive species that may affect cellular signaling pathways, while the chlorine atoms can participate in halogen bonding, enhancing the compound's binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds related to thiophene, including 2,5-dichloro-3-nitro-, can inhibit the growth of various bacterial strains. The effectiveness of these compounds often correlates with their structural modifications and the presence of electron-withdrawing groups like nitro and halogens .

Anticancer Activity

Thiophene, 2,5-dichloro-3-nitro- has been investigated for its anticancer properties. Several studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For example:

Cell LineGrowth Inhibition (%) at 10 μM
CCRF-CEM79.05
NCI-H52266.45
MDA-MB-46898.91

These results suggest that thiophene derivatives may act as potential candidates for cancer therapeutics by targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in Medicinal Chemistry highlighted the efficacy of thiophene derivatives against various cancer cell lines. The study reported IC50 values indicating potent anticancer activity, especially against breast cancer cells (MDA-MB-468) where a significant inhibition rate was observed .
  • Antimicrobial Activity : Another study focused on the synthesis and evaluation of thiophene derivatives for their antimicrobial properties. The results showed that modifications to the thiophene structure could enhance activity against resistant bacterial strains.
  • Mechanistic Insights : Investigations into the mechanism revealed that the reduction of the nitro group plays a crucial role in activating the compound's biological effects. This activation leads to the formation of reactive intermediates that can interact with DNA and proteins within cells .

Applications in Drug Development

Thiophene, 2,5-dichloro-3-nitro- is being explored for its potential use in drug development due to its diverse biological activities. Its ability to interact with multiple biological targets makes it a valuable scaffold for synthesizing new therapeutic agents.

Summary Table of Biological Applications

ApplicationDescription
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth in several cancer cell lines
Drug DevelopmentPotential scaffold for new therapeutic agents

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-3-nitrothiophene?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of the thiophene ring. A two-step approach is commonly employed:

Halogenation : Introduce chlorine atoms at positions 2 and 5 via electrophilic substitution using reagents like Cl₂/AlCl₃ or sulfuryl chloride (SO₂Cl₂).

Nitration : Introduce a nitro group at position 3 using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Key Considerations :

  • Monitor reaction kinetics using TLC or HPLC to isolate intermediates .
  • Optimize stoichiometry to prevent side products (e.g., polysubstitution or ring oxidation) .

Q. How can researchers confirm the structural integrity of 2,5-dichloro-3-nitrothiophene?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of aromatic protons due to nitro and chlorine groups).
  • IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C–Cl stretch).
  • X-ray Crystallography : Resolve crystal packing and bond angles (refer to analogous thiophene derivatives in CCDC 1983315 for methodology) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 208.94 (theoretical for C₄HCl₂NO₂S) .

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential release of NOₓ and Cl₂ gases.
  • Storage : Store in amber glass bottles at –20°C to prevent photodegradation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electronic structure of 2,5-dichloro-3-nitrothiophene influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro and chlorine groups deactivate the thiophene ring, directing electrophilic attacks to the 4-position.

  • Suzuki–Miyaura Coupling : Use Pd(PPh₃)₄ and aryl boronic acids under inert atmosphere (N₂/Ar) at 80°C.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. Validate with Hammett substituent constants (σₚ for NO₂ = +0.78) .
  • Case Study : Derivatives of 2-chloro-3-nitrothiophene show regioselective coupling at the 4-position (yield: 65–78%) .

Q. What contradictions exist in reported biological activities of nitro-substituted thiophenes, and how can they be resolved?

Methodological Answer: Discrepancies arise from:

  • Solubility Variations : Use DMSO-d₆ for consistent NMR-based activity assays.
  • Cytotoxicity vs. Therapeutic Effects : Conduct dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Case Study : Nitro-thiophenes exhibit dual antiviral/apoptotic effects at 10–50 µM but show toxicity >100 µM. Use MTT assays to validate thresholds .

Q. How can computational methods guide the design of 2,5-dichloro-3-nitrothiophene derivatives for material science applications?

Methodological Answer:

  • Bandgap Engineering : DFT (e.g., Gaussian 16) predicts HOMO-LUMO gaps (~3.2 eV for the parent compound). Modify with electron-donating groups (e.g., –OCH₃) to reduce gaps for optoelectronic use .
  • Charge Transport Properties : Molecular dynamics (MD) simulations assess π-stacking efficiency in thin films. Compare with experimental XRD data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene, 2,5-dichloro-3-nitro-
Reactant of Route 2
Thiophene, 2,5-dichloro-3-nitro-

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